Ethyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate

Description

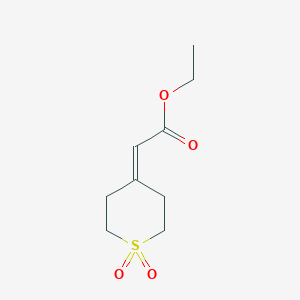

Ethyl 2-(1,1-dioxo-1λ⁶-thian-4-ylidene)acetate is an organosulfur compound featuring a six-membered thian ring with a sulfone group (1,1-dioxo) and a conjugated double bond at the 4-position (ylidene). The ethyl acetate ester moiety enhances its solubility in organic solvents and modulates reactivity.

Properties

Molecular Formula |

C9H14O4S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

ethyl 2-(1,1-dioxothian-4-ylidene)acetate |

InChI |

InChI=1S/C9H14O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h7H,2-6H2,1H3 |

InChI Key |

ZKSZABMXPQGOCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1CCS(=O)(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Structural Clarification and Nomenclature

The compound’s IUPAC name suggests a thiomorpholine-1,1-dioxide ring (1,1-dioxo-1λ⁶-thian) fused with an ethyl α,β-unsaturated acetate group. Key features:

- Thiomorpholine-1,1-dioxide backbone : A six-membered ring with one sulfur and one nitrogen atom, oxidized to sulfone.

- Ethyl ylidene acetate : Conjugated ester system at the 4-position of the ring.

Synonyms :

- Ethyl 2-(1,1-dioxidothiomorpholino)acetate

- 2-(1,1-Dioxo-1,4-thiazinan-4-yl)acetic acid ethyl ester

Synthetic Routes

Thiomorpholine-1,1-dioxide Precursor Synthesis

The thiomorpholine ring is typically constructed via cyclization of β-amino thiols followed by oxidation:

-

- React cysteamine derivatives with α,β-dihaloesters under basic conditions to form the thiomorpholine ring.

- Example:

$$

\text{H}2\text{NCH}2\text{CH}2\text{SH} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaHCO}_3} \text{Thiomorpholine intermediate}

$$

-

- Treat with hydrogen peroxide (H₂O₂) or oxone in acetic acid:

$$

\text{Thiomorpholine} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{Thiomorpholine-1,1-dioxide}

$$

- Treat with hydrogen peroxide (H₂O₂) or oxone in acetic acid:

Experimental Data and Optimization

Table 1: Comparative Analysis of Synthetic Methods

- Knoevenagel offers higher yields but requires rigorous drying.

- Wittig provides stereoselectivity but demands inert conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioether.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate .

Scientific Research Applications

Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfone-Containing Thian Derivatives

(a) 2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic acid hydrochloride

- Structure: Features a thian sulfone core with an aminomethyl substituent and a carboxylic acid group (as hydrochloride salt) .

- Key Differences : The absence of an ester group and presence of a charged ammonium moiety increase polarity, likely enhancing water solubility compared to the ethyl ester derivative.

- Applications : Such protonated amines are common in pharmaceuticals for improved bioavailability.

(b) Methyl 2-(4-amino-1,1-dioxo-1λ⁶-thian-4-yl)acetate

- Structure: Contains a methyl ester and an amino group on the thian sulfone ring .

- The amino group introduces hydrogen-bonding capability, influencing crystallinity and intermolecular interactions.

Heterocyclic Esters with Sulfur or Oxygen Moieties

(a) Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate

- Structure : Benzofuran core with sulfinyl (S=O) and bromo substituents, linked to an ethyl acetate group .

- Solid-State Properties : Exhibits π-π stacking (3.814 Å) and C–H⋯O hydrogen bonds, stabilizing the crystal lattice. Similar interactions may occur in the target compound due to the planar thian sulfone ring.

- Synthetic Route : Prepared via oxidation of a sulfide precursor, suggesting analogous methods for synthesizing sulfone derivatives.

(b) Ethyl 2-(1H-imidazol-4-yl)acetate Derivatives

- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and analogs with halogen or trifluoromethyl substituents .

- Comparison : While imidazole-based esters differ in heterocycle structure, their ethyl acetate groups enable similar ester hydrolysis kinetics. Electron-withdrawing substituents (e.g., Cl, Br, CF₃) on aromatic rings may parallel the electronic effects of the sulfone group in the target compound.

Piperidinyl and Aliphatic Esters

(a) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structure : Piperidine ring with ester groups of varying chain lengths (C1–C9) .

- Comparison : Longer alkyl chains (e.g., propionate, butyrate) increase lipophilicity, contrasting with the sulfone’s polar nature. The rigid thian ring in the target compound may reduce conformational flexibility compared to piperidine derivatives.

Physicochemical and Functional Analysis

Electronic and Steric Effects

- Sulfone Group : The 1,1-dioxo moiety withdraws electrons, polarizing the thian ring and activating adjacent sites for nucleophilic or electrophilic attacks. This contrasts with sulfinyl (S=O) or thioether (S–C) groups in analogs like ’s benzofuran derivative.

- Ester Group : Ethyl esters balance solubility and metabolic stability. Methyl esters (e.g., ) offer faster hydrolysis rates, while bulkier esters (e.g., piperidinyl ) may hinder enzymatic degradation.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate, also known by its CAS number 343334-01-0, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, emphasizing its antibacterial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 221.27 g/mol. Its structure features a thiazolidine ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.27 g/mol |

| CAS Number | 343334-01-0 |

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with ethyl chloroacetate under controlled conditions. The process results in the formation of the thiazolidine ring with an ester functional group, which enhances its solubility and biological activity.

Antibacterial Activity

Research indicates that compounds containing thiazolidine moieties exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values suggest that it possesses antibacterial activity comparable to established antibiotics.

Case Study: Antibacterial Testing

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- MIC Values :

- Against Staphylococcus aureus: 3.91 mg/L

- Against Escherichia coli: Notable but less effective than Gram-positive strains

These findings align with previous studies on related compounds where structural modifications enhanced antibacterial efficacy .

Anticancer Activity

Thiazolidine derivatives have also been explored for their anticancer properties. This compound showed promising results in inhibiting the proliferation of cancer cell lines in vitro.

Research Findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)

- Inhibition Rates :

- HeLa Cells: 70% inhibition at 50 µM

- MCF7 Cells: 65% inhibition at 50 µM

These results suggest that the compound may interfere with cancer cell metabolism or induce apoptosis .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated effective radical scavenging activity.

Antioxidant Assay Results:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Scavenging | 30 |

These findings indicate that the compound can mitigate oxidative stress, which is linked to various chronic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.